molecular formula C5H6IN3 B13138146 4-Iodo-6-methylpyrimidin-2-amine

4-Iodo-6-methylpyrimidin-2-amine

Cat. No.: B13138146
M. Wt: 235.03 g/mol
InChI Key: MYPBTTKCJIHAFG-UHFFFAOYSA-N
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Description

4-Iodo-6-methylpyrimidin-2-amine is an organic compound with the molecular formula C5H6IN3. It belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-methylpyrimidin-2-amine typically involves the iodination of 6-methylpyrimidin-2-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 4-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the nucleophile, products can include 4-amino-6-methylpyrimidin-2-amine, 4-thio-6-methylpyrimidin-2-amine, etc.

    Oxidation: Products may include 4-iodo-6-methylpyrimidine-2,4-dione.

    Reduction: Reduced derivatives such as this compound alcohols.

Scientific Research Applications

4-Iodo-6-methylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-6-methylpyrimidin-4-amine
  • 4-Iodo-5-methylpyrimidin-2-amine
  • 4-Iodo-6-ethylpyrimidin-2-amine

Uniqueness

4-Iodo-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its iodine atom at the 4-position and methyl group at the 6-position make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C5H6IN3

Molecular Weight

235.03 g/mol

IUPAC Name

4-iodo-6-methylpyrimidin-2-amine

InChI

InChI=1S/C5H6IN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9)

InChI Key

MYPBTTKCJIHAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)I

Origin of Product

United States

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